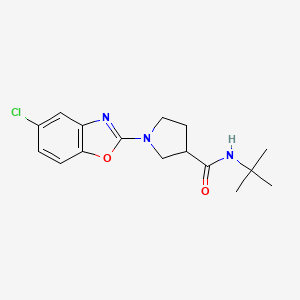![molecular formula C9H12N6O3 B6472626 4,6-dimethoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,5-triazin-2-amine CAS No. 2640966-08-9](/img/structure/B6472626.png)
4,6-dimethoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,5-triazin-2-amine
カタログ番号:
B6472626
CAS番号:
2640966-08-9
分子量:
252.23 g/mol
InChIキー:
DIXSTFCSAMJNHC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms, 1,3,5-triazines being common .
Synthesis Analysis
Triazines can be prepared from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
Triazines have a planar ring structure with alternating carbon and nitrogen atoms. They are aromatic and have resonating structures .Chemical Reactions Analysis
Triazines can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. They can also undergo nucleophilic substitutions with the chlorine atom in cyanuric chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of triazines depend on their substituents. They are generally stable compounds. Some triazines are soluble in water, while others are not, depending on their substituents .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,6-dimethoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c1-5-14-15-6(18-5)4-10-7-11-8(16-2)13-9(12-7)17-3/h4H2,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXSTFCSAMJNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide
Cat. No.: B6472559
CAS No.: 2640861-10-3
3-chloro-4-{[1-(4,4-difluorocyclohexanecarbonyl)piperid...
Cat. No.: B6472563
CAS No.: 2640893-29-2
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyp...
Cat. No.: B6472571
CAS No.: 2640835-00-1
N-tert-butyl-1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidin...
Cat. No.: B6472576
CAS No.: 2640962-71-4

![3-chloro-4-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6472563.png)
![1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6472571.png)

![4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6472592.png)
![N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472595.png)

![1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472605.png)
![4-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6472612.png)
![1-[4-(4-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472618.png)
![2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6472625.png)
![3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472631.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)-1,3-benzothiazol-2-amine](/img/structure/B6472635.png)
![4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6472643.png)
